Cytotoxicity of Hormothamnin A vs. Laxaphycin A-Type Congeners in Solid Tumor Cell Lines
Hormothamnin A is the only laxaphycin A-type cyclic undecapeptide with potent cytotoxicity. While standard laxaphycin A and A2 compounds show IC50 > 10 µM against HCT116 colon cancer cells, Hormothamnin A achieves IC50 values of 0.13–0.72 µg/mL (equivalent to approximately 0.11–0.60 µM) across a panel including SW1271 lung, A529 lung, B16-F10 melanoma, and HCT-116 colon lines [1][2]. This represents an approximately 17- to 90-fold potency advantage over the class baseline.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.13–0.72 µg/mL (SW1271, A529, B16-F10, HCT-116) |
| Comparator Or Baseline | Laxaphycin A and A2: IC50 > 10 µM (HCT-116); Trichormamide A: weak/no cytotoxicity |
| Quantified Difference | ≥17-fold more potent than laxaphycin A-type baseline |
| Conditions | In vitro cytotoxicity assay; human lung (SW1271, A529), murine melanoma (B16-F10), human colon (HCT-116) cell lines |
Why This Matters
This differential potency defines Hormothamnin A as the essential positive control for any cytotoxicity screen involving laxaphycin-family peptides and prevents false-negative conclusions when evaluating A-type congeners.
- [1] Kang, H. K.; Choi, M.-C.; Seo, C. H.; Park, Y. Therapeutic Properties and Biological Benefits of Marine-Derived Anticancer Peptides. Int. J. Mol. Sci. 2018, 19 (3), 919. https://doi.org/10.3390/ijms19030919. View Source
- [2] Cai, W.; Matthew, S.; Chen, Q.-Y.; Paul, V. J.; Luesch, H. Discovery of New A- and B-Type Laxaphycins with Synergistic Anticancer Activity. Bioorg. Med. Chem. 2018, 26 (9), 2310–2319. https://doi.org/10.1016/j.bmc.2018.03.022. View Source
